molecular formula C10H13ClN2O4S B14328517 3-(2-(4-Chlorobenzoyl)hydrazinyl)propane-1-sulfonic acid CAS No. 106710-46-7

3-(2-(4-Chlorobenzoyl)hydrazinyl)propane-1-sulfonic acid

Katalognummer: B14328517
CAS-Nummer: 106710-46-7
Molekulargewicht: 292.74 g/mol
InChI-Schlüssel: XISPRUCSWXRAPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(4-Chlorobenzoyl)hydrazinyl)propane-1-sulfonic acid is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group, a hydrazinyl group, and a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Chlorobenzoyl)hydrazinyl)propane-1-sulfonic acid typically involves multiple steps, starting with the preparation of the chlorobenzoyl hydrazine intermediate. This intermediate is then reacted with propane-1-sulfonic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving purification steps such as crystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(4-Chlorobenzoyl)hydrazinyl)propane-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-(4-Chlorobenzoyl)hydrazinyl)propane-1-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-(2-(4-Chlorobenzoyl)hydrazinyl)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chlorobenzoyl hydrazine: Shares the chlorobenzoyl and hydrazine groups but lacks the sulfonic acid group.

    Propane-1-sulfonic acid: Contains the sulfonic acid group but lacks the chlorobenzoyl and hydrazine groups.

Uniqueness

3-(2-(4-Chlorobenzoyl)hydrazinyl)propane-1-sulfonic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

106710-46-7

Molekularformel

C10H13ClN2O4S

Molekulargewicht

292.74 g/mol

IUPAC-Name

3-[2-(4-chlorobenzoyl)hydrazinyl]propane-1-sulfonic acid

InChI

InChI=1S/C10H13ClN2O4S/c11-9-4-2-8(3-5-9)10(14)13-12-6-1-7-18(15,16)17/h2-5,12H,1,6-7H2,(H,13,14)(H,15,16,17)

InChI-Schlüssel

XISPRUCSWXRAPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NNCCCS(=O)(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.